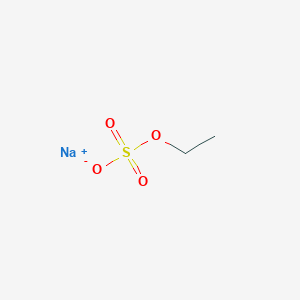
Hartshorn salt
説明
See also: Ammonium Carbonate (preferred).
科学的研究の応用
Magnetic Field Studies : Hartshorn salt has been used in various studies involving magnetic fields and paramagnetic relaxation. Experiments on cobalt salts using a Hartshorn bridge demonstrated anomalous spin-lattice relaxation at liquid helium temperatures, revealing unique relaxation parameters and susceptibilities under magnetic fields (Broek, Marel, & Gorter, 1959).
Low Temperature Physics : Hartshorn salt's applications extend to low temperature physics, particularly in the study of superconductors. Induction methods using Hartshorn-type bridges have been employed to analyze signals from superconducting samples, aiding in understanding their properties (Klundert, Rooij, Caspari, & Marel, 1975).
Chemical and Soil Analysis : In the 17th century, Hartshorn salt was a focus in the chemical investigation of plants, soil composition, and fertilizers. Influential figures like Benjamin Worsley and the Hartlib Circle utilized Hartshorn salt in their research, significantly impacting the development of agricultural chemistry (Clericuzio, 2018).
Magnetic Susceptibility Measurements : A semiautomatic Hartshorn bridge has been used to measure magnetic susceptibilities, especially in cases where susceptibility varies with time. This application is crucial for continuous recording and analysis in material sciences (Kumano & Ikegami, 1979).
High-Temperature Thermometry : Modifications of the Hartshorn inductance bridge have been utilized to track changes in the magnetization of superparamagnetic samples for temperature determination. This application is particularly relevant in the range of 475-525 K, highlighting its importance in material science and engineering (Cho, Merson, & Cale, 1990).
Water-Salt Interaction Studies : Research on the bond strength between water molecules and salt surfaces has used Hartshorn salt. This study is fundamental in understanding the interactions in various scientific fields, including chemistry and materials science (Li, Michaelides, & Scheffler, 2008).
Viscoelastic-Plastic Damage Creep Model : Hartshorn salt has been instrumental in the development of models for the creep behavior of salt rocks, providing insights into their long-term stability and application in energy storage and geological studies (Wu et al., 2020).
Salt Solution Heating Studies : The study of the heating of salt solution drops in high-temperature air flow has used Hartshorn salt to understand heat and mass transfer processes. This research is significant in various industrial technologies, including those involving high heat fluxes (Misyura, Morozov, Volkov, & Vysokomornaya, 2019).
Metabolic Balance Research : Hartshorn salt has played a role in the accumulation, interpretation, and presentation of data in metabolic balance studies, notably those of calcium, phosphorus, and nitrogen. This application has been crucial in clinical endocrinology and metabolism research (Reifenstein, Albright, & Wells, 1945).
特性
IUPAC Name |
azane;carbonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKQVKDSMLBJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.N.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















